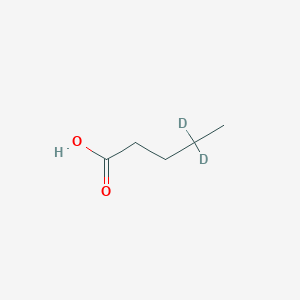

Pentanoic-4,4-D2 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dideuteriopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-CBTSVUPCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Enrichment and Purity of Pentanoic-4,4-D2 Acid

[1]

Executive Summary

Pentanoic-4,4-D2 acid (Valeric acid-4,4-d2) is a critical stable isotope-labeled fatty acid used primarily in metabolic profiling, kinetic isotope effect (KIE) studies, and as an internal standard in quantitative mass spectrometry.[1] The specific deuteration at the gamma (

This guide provides a definitive technical workflow for the synthesis, purification, and rigorous characterization of this compound.[1] It moves beyond generic protocols to address the specific challenges of maintaining isotopic fidelity at the C4 position without "scrambling" (H/D exchange) at adjacent sites.

Synthesis & Enrichment Strategy

The Challenge of Regiospecificity

The primary challenge in synthesizing this compound is ensuring deuterium is incorporated exclusively at the C4 position. Direct H/D exchange of pentanoic acid using acid/base catalysis typically targets the

Recommended Synthetic Route: Deoxygenative Deuteration

The most robust method involves the conversion of Levulinic acid (4-oxopentanoic acid) to the target via a thioacetal intermediate. This method avoids the harsh acidic conditions of Clemmensen reduction that could lead to isotopic scrambling at C3 or C5.

Protocol Overview:

-

Esterification: Protection of Levulinic acid to Methyl Levulinate to prevent carboxylic acid interference.

-

Thioacetalization: Reaction with 1,2-ethanedithiol to form the dithiolane.

-

Desulfurization (Deuteration): Raney Nickel reduction in a deuterated solvent (

or -

Hydrolysis: Saponification to yield the free acid.

Synthesis Workflow Diagram[2]

Caption: Step-wise synthesis ensuring regiospecific deuterium incorporation at C4 via dithiolane reduction.

Analytical Characterization

Validating the identity and purity of this compound requires a multi-modal approach. Standard HPLC is insufficient for isotopic resolution; therefore, NMR and GC-MS are the pillars of release testing.

Isotopic Enrichment Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for calculating % atom enrichment. For fatty acids, analysis is best performed on the Methyl Ester derivative (Methyl Pentanoate-4,4-d2) to improve volatility and peak shape.

Mechanism of Verification (McLafferty Rearrangement):

A unique feature of pentanoic acid derivatives in MS is the McLafferty rearrangement, which involves the transfer of a

-

Unlabeled Methyl Pentanoate: Transfer of H from C4

Fragment -

Pentanoic-4,4-D2 Methyl Ester: Transfer of D from C4

Fragment

Data Interpretation Table:

| Parameter | Unlabeled (Standard) | Pentanoic-4,4-D2 (Target) | Diagnostic Value |

| Molecular Ion ( | Confirms incorporation of 2 Deuteriums (+2 Da).[1] | ||

| Base Peak (McLafferty) | Definitive proof of C4 labeling location. | ||

| Loss of Propyl | Confirms D is retained in the alkyl chain. |

Enrichment Calculation:

Chemical Purity (GC-FID)

While MS provides isotopic data, Flame Ionization Detection (FID) is necessary for quantitative chemical purity (detecting non-ionizing impurities).

-

Column: High-polarity phases (e.g., DB-FFAP or HP-INNOWax) are required to analyze free fatty acids without tailing.[1]

-

Method: Split injection (250°C), Oven ramp 50°C to 220°C.

-

Acceptance Criteria:

area normalization.

Nuclear Magnetic Resonance (NMR)

NMR confirms the absence of protons at the C4 position and the integrity of the carbon skeleton.

-

H-NMR (CDCl

-

C4 Signal: In unlabeled pentanoic acid, the C4 methylene appears as a multiplet/quintet at

1.35 ppm. In the 4,4-D2 analog, this signal must be absent (silent). -

C3/C5 Coupling: The adjacent protons at C3 and C5 will show altered splitting patterns (loss of coupling to C4 protons).

-

-

C-NMR:

-

C4 Signal: Will appear as a quintet (due to coupling with two D atoms, spin=1) with a weak intensity (lack of NOE).

-

Experimental Protocols

Protocol A: GC-MS Isotopic Validation

Objective: Verify D2 incorporation and calculate enrichment.

-

Derivatization:

-

Dissolve 5 mg of this compound in 0.5 mL Methanol.

-

Add 0.1 mL

-Methanol (14%) reagent. -

Heat at 60°C for 10 minutes (sealed vial).

-

Extract with 1 mL Hexane; wash hexane layer with water.

-

-

Instrument Parameters:

-

System: Agilent 7890/5977 (or equivalent).

-

Column: HP-5ms (30m x 0.25mm x 0.25µm).

-

Carrier: Helium @ 1.0 mL/min.

-

Scan Range: 40–200 amu.

-

-

Analysis:

-

Inject 1 µL (Split 20:1).

-

Integrate ions 116, 117, 118.

-

Check: Presence of

75 indicates successful

-

Protocol B: Handling & Stability

-

Storage: Store neat acid at 2–8°C under Argon. Deuterium at non-exchangeable positions (C-D) is stable indefinitely at room temperature, but the carboxylic proton (COOH) exchanges rapidly with atmospheric moisture (becoming COOD or COOH). This does not affect the 4,4-D2 label.

-

Re-assay: Re-validate chemical purity annually; isotopic purity is generally stable unless exposed to extreme radiation or radical initiators.

Applications in Drug Development

This compound serves as a specialized probe in DMPK (Drug Metabolism and Pharmacokinetics).[1]

Metabolic Pathway Elucidation

In fatty acid metabolism,

-

Kinetic Isotope Effect (KIE): If C4-hydroxylation is the rate-determining step, substituting H with D at C4 will significantly reduce the reaction rate (

).[1] This helps identify the specific P450 enzymes involved. -

Metabolic Shifting: Deuteration at C4 can block the formation of

-hydroxyvaleric acid (GHV), potentially shunting metabolism to other pathways or increasing the half-life of the parent compound.

Application Workflow

Caption: Utilization of Pentanoic-4,4-D2 to probe and block gamma-hydroxylation metabolic pathways.

References

-

Levulinic Acid Conversion: Pilecky, M. et al. "Protocols for sample preparation and compound-specific stable-isotope analyses of fatty acids." MethodsX, 2023.[3]

-

McLafferty Rearrangement: McLafferty, F. W.[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 1959.

-

Deuteration Strategies: Atzrodt, J. et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007.

-

Fatty Acid Analysis: "Pentanoic Acid Analysis Service." MtoZ Biolabs.

-

Isotope Analysis: "Analytical Characterization of Deuterated Compounds." ResolveMass Laboratories Inc., 2025.[5][6][7]

Sources

- 1. Pentanoic acid, 4-oxo- Mixtures - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Oxopentanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

Introduction: The Role of Deuterated Standards in Quantitative Analysis

An In-Depth Technical Guide to the Certificate of Analysis for Pentanoic-4,4-D2 Acid

In modern analytical science, particularly within drug development and metabolomics, the demand for high-precision quantitative analysis is paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based assays. Their utility stems from a simple yet powerful principle: an SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute chromatographically with the analyte and experience similar ionization effects, yet be distinguished by the mass spectrometer. The result is a highly accurate and precise method for correcting for sample loss during preparation and for matrix effects during analysis.

This compound, a deuterated form of valeric acid, serves as a critical internal standard for the quantification of endogenous valeric acid and other related short-chain fatty acids. These molecules are significant in various physiological and pathological processes, including gut microbiome metabolism and certain metabolic disorders. Therefore, the quality and purity of the this compound used as an internal standard are not just a matter of good practice; they are fundamental to the validity of the experimental data generated.

This guide provides a detailed examination of a typical Certificate of Analysis (CoA) for this compound. It is designed for researchers, scientists, and drug development professionals to not only understand the data presented but also to appreciate the underlying analytical science and its implications for their work. We will deconstruct each section of the CoA, explaining the causality behind the experimental choices and the self-validating nature of the protocols.

Part 1: Identity and Structure Confirmation

The first and most fundamental question a CoA must answer is: "Is the material what it purports to be?" For this compound, this involves confirming the core molecular structure and the specific location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for unambiguous structure elucidation. For this molecule, both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are employed.

-

¹H NMR Analysis: In a standard ¹H NMR spectrum of unlabeled pentanoic acid, one would expect to see signals corresponding to the protons at each position. However, for this compound, the signal corresponding to the protons at the C4 position will be absent or significantly diminished. This absence is the primary confirmation of successful deuteration at the target site. The remaining signals for the protons at C2, C3, and C5 should be present and exhibit the expected chemical shifts and splitting patterns.

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides a map of the carbon backbone. A key indicator of deuteration at the C4 position is the change in the signal for this carbon. Due to the coupling between carbon and deuterium (a spin-1 nucleus), the C4 signal will typically appear as a multiplet (a triplet for a -CD2- group) and may be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard.

-

Dissolution: Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

-

Analysis: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

Interpretation: Integrate the signals and compare the chemical shifts and multiplicities to a reference spectrum or theoretical values to confirm the structure and the absence of the C4 proton signal.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive confirmation of its molecular weight and, by extension, its isotopic composition.

-

Electrospray Ionization (ESI-MS): Typically run in negative ion mode, ESI-MS will show a prominent peak for the deprotonated molecule [M-H]⁻. For this compound (C5H8D2O2, Molecular Weight: 104.15), the expected m/z would be approximately 103.14. This is two mass units higher than the corresponding unlabeled pentanoic acid (C5H10O2, MW: 102.13), which would show an [M-H]⁻ peak at m/z 101.12. This mass shift is a critical piece of evidence for the incorporation of two deuterium atoms.

Workflow for Mass Spectrometric Identity Confirmation

Caption: Workflow for identity confirmation of this compound by MS.

Part 2: Purity and Isotopic Enrichment Assessment

Beyond identity, the utility of an internal standard is dictated by its purity. A CoA must address two distinct forms of purity: chemical purity and isotopic purity.

Chemical Purity

Chemical purity refers to the percentage of the desired compound relative to any other structurally different chemical entities. High chemical purity is essential to prevent interference from impurities that might co-elute with the analyte or other compounds of interest in a complex sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the most common method for assessing chemical purity. The sample is chromatographed, and the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Quantitative Data Summary: Purity Analysis

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spec | Report Value | 99.2% |

| Isotopic Enrichment | Mass Spec / QNMR | ≥98 atom % D | 98.7 atom % D |

Isotopic Purity and Enrichment

This is arguably the most critical parameter for a stable isotope-labeled internal standard.

-

Isotopic Purity: This measures the percentage of molecules that contain the desired number of deuterium atoms (in this case, two). It is typically determined by high-resolution mass spectrometry. The analysis involves examining the isotopic cluster of the molecular ion and quantifying the relative abundance of the M+0 (unlabeled), M+1 (one deuterium), and M+2 (two deuteriums) species. For a high-quality standard, the M+2 peak should be the base peak, with minimal contribution from M+0 and M+1.

-

Isotopic Enrichment: This is a closely related but more precise term, often expressed as "atom % D." It refers to the percentage of the labeled positions (the two hydrogens on C4) that are actually deuterium. This value is crucial because the presence of unlabeled (d0) or partially labeled (d1) species can lead to an underestimation of the true analyte concentration if the d0 impurity contributes to the analyte's signal.

Logical Relationship of Purity Metrics

Caption: Interrelation of purity metrics for SIL internal standard validation.

Part 3: Final Assessment and Application Suitability

The final section of a CoA typically includes information on the physical appearance of the material, storage conditions, and a final statement of quality assurance.

-

Appearance: A simple but important check. The material should be consistent with its expected physical state (e.g., a colorless oil or a white solid). Any deviation could indicate degradation or contamination.

-

Storage Conditions: Proper storage is crucial for maintaining the integrity of the standard over time. For a compound like this compound, this usually involves storage at low temperatures (e.g., -20°C) under an inert atmosphere to prevent oxidation or degradation.

-

Trustworthiness through Self-Validation: The combination of orthogonal analytical techniques described above forms a self-validating system. For instance, the mass shift observed in MS corroborates the absence of proton signals in NMR. The high chemical purity from HPLC ensures that the isotopic distribution measured by MS is not skewed by co-eluting impurities. This multi-faceted approach provides a high degree of confidence in the material's identity, purity, and stability, ensuring its trustworthiness for demanding quantitative applications.

References

-

ISOQUICK - Valeric-4,4-d2 acid Certificate of Analysis. ISOQUICK. [Link]

Part 1: Mechanistic Biochemistry & Label Tracking

Title: In Vivo Metabolic Fate Mapping of Pentanoic-4,4-D2 Acid: A Technical Guide to Anaplerotic Flux Analysis

Executive Summary

This technical guide details the metabolic trajectory of This compound (Valeric-4,4-D2 acid), a stable isotope tracer used to probe odd-chain fatty acid (OCFA) oxidation and mitochondrial anaplerosis. Unlike radiolabels, this deuterated isotopomer allows for precise mass isotopomer distribution analysis (MIDA) via GC-MS or LC-MS. The guide focuses on the specific carbon-labeling shift during

To interpret the data from Pentanoic-4,4-D2 administration, one must understand the precise atomic fate of the deuterium label. The metabolism involves three distinct phases: Activation/Transport,

The -Oxidation Shift

Pentanoic acid (C5) is a short/medium-chain fatty acid that rapidly enters the mitochondrial matrix, often bypassing the CPT1 regulatory bottleneck required by long-chain fats.

-

Structure: HOOC-CH

-CH -

Cleavage: One cycle of

-oxidation cleaves the bond between C2 ( -

Products:

-

Acetyl-CoA (C1-C2): Contains no label. It enters the TCA cycle as unlabeled acetyl-CoA.

-

Propionyl-CoA (C3-C4-C5): The remaining 3-carbon fragment retains the label.

-

Crucial Transformation: The original C3 becomes the carbonyl carbon (C1') of Propionyl-CoA. The original C4 (carrying the D2 label) becomes the

-carbon (C2') of Propionyl-CoA. -

Intermediate: Propionyl-2,2-D2-CoA.

-

-

The Carboxylation Bottleneck (Label Loss)

The Propionyl-2,2-D2-CoA enters the propionate catabolic pathway.

-

Propionyl-CoA Carboxylase (PCC): This enzyme converts Propionyl-CoA to Methylmalonyl-CoA.[2][3]

-

Mechanism: PCC abstracts a proton (or in this case, a deuterium) from the

-carbon (C2') to form an enolate intermediate before adding CO -

Kinetic Isotope Effect (KIE): While the C-D bond is stronger than C-H, the enzymatic reaction will eventually proceed, resulting in the replacement of one Deuterium with the carboxyl group (or exchange with solvent protons during the enolization step).

-

Result: The resulting Methylmalonyl-CoA is predominantly singly deuterated (D1) at the methyl group, though a fraction of D2 may persist depending on the specific stereochemistry and solvent exchange rates.

-

TCA Entry: Methylmalonyl-CoA is isomerized to Succinyl-CoA , which enters the TCA cycle.[3][4][5]

Pathway Visualization The following diagram illustrates the carbon flow and label retention.

Caption: Figure 1. Metabolic flux of Pentanoic-4,4-D2 showing the cleavage into Acetyl-CoA and Propionyl-CoA, and the subsequent loss of one deuterium atom during the carboxylation step to Methylmalonyl-CoA.

Part 2: Experimental Protocol (In Vivo)

This protocol is designed for a murine model but is scalable to other species. It relies on Gas Chromatography-Mass Spectrometry (GC-MS) for detection.

Tracer Preparation & Administration

-

Reagent: Sodium Pentanoate-4,4-D2 (98%+ atom D).

-

Vehicle: Dissolve in sterile 0.9% saline (pH adjusted to 7.4).

-

Dosing Strategy:

-

Bolus: 200 mg/kg IP for kinetic clearance studies.

-

Steady State Infusion:[5] 10 mg/kg/min via jugular catheter for flux analysis (requires steady state ~90-120 mins).

-

Tissue Harvesting (Critical Step)

Metabolism must be quenched instantly to prevent ex vivo flux or label scrambling.

-

Anesthesia: Isoflurane (2-3%).

-

Clamp: Use Wollenberger tongs pre-cooled in liquid nitrogen to freeze-clamp the liver or heart in situ.

-

Storage: -80°C immediately.

Metabolite Extraction

A biphasic extraction is required to separate the fatty acid tracer from the polar TCA intermediates.

-

Homogenization: Pulverize 50mg frozen tissue in liquid nitrogen.

-

Solvent: Add 1 mL methanol:water:chloroform (5:2:2 v/v) at -20°C.

-

Vortex/Centrifuge: Vortex 30s, incubate 20 min at 4°C, centrifuge at 12,000 x g for 10 min.

-

Phase Separation:

-

Upper Phase (Polar): Contains Propionyl-CoA (if analyzing CoA esters via LC-MS) and TCA intermediates (Succinate, Malate, Citrate).

-

Lower Phase (Non-polar): Contains unmetabolized Pentanoic acid and lipids.

-

-

Drying: Evaporate the upper phase under nitrogen stream or SpeedVac.

Part 3: Analytical Methodology (GC-MS)

GC-MS is preferred for TCA intermediates due to its high resolution of isotopomers.

Derivatization (TBDMS Method)

The tert-butyldimethylsilyl (TBDMS) derivative is superior to TMS because it produces a stable [M-57]

-

Reagent: Add 50

L MTBSTFA + 1% TBDMCS + 50 -

Incubation: 60°C for 60 minutes.

-

Transfer: Move to glass vial inserts for injection.

GC-MS Acquisition Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 100°C (hold 2 min)

10°C/min to 280°C. -

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

Target Ions (MIDA)

We monitor the [M-57] fragment.

| Metabolite | Derivative | Unlabeled Mass (m/z) | Target Isotopomer (D1) | Target Isotopomer (D2) |

| Succinate | Di-TBDMS | 289 | 290 (M+1) | 291 (M+2) |

| Fumarate | Di-TBDMS | 287 | 288 (M+1) | 289 (M+2) |

| Malate | Tri-TBDMS | 419 | 420 (M+1) | 421 (M+2) |

| Citrate | Tetra-TBDMS | 459 | 460 (M+1) | 461 (M+2) |

Note: If the label enters via Propionyl-CoA

Part 4: Data Interpretation & Logic

The "M+1" Signature: The presence of M+1 Succinate is the hallmark of Pentanoic-4,4-D2 oxidation.

-

Succinate M+1: Indicates direct entry of Propionyl-CoA into the TCA cycle.

-

Citrate M+1: Indicates that the labeled Succinyl-CoA has successfully completed a partial turn of the TCA cycle (Succinyl

Fumarate -

Citrate M+2: This would only occur if the labeled OAA (M+1) condenses with a labeled Acetyl-CoA. However, since the Acetyl-CoA derived from Pentanoic-4,4-D2 is unlabeled (C1-C2), M+2 Citrate is unlikely unless there is extensive recycling or use of a different tracer.

Workflow Visualization

Caption: Figure 2. Experimental workflow for in vivo metabolic flux analysis of deuterated fatty acids.

References

-

Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease, 29(2-3), 327–331. [Link]

-

Perry, R. J., et al. (2016). Acetate mediates a microbiome-brain-beta-cell axis to promote metabolic syndrome. Nature, 534(7606), 213–217. (Demonstrates GC-MS tracer methodology for SCFA). [Link]

-

Antoniewicz, M. R. (2021). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 2-12. [Link]

-

Des Rosiers, C., et al. (1994). Propionate metabolism in the perfused rat heart. Journal of Biological Chemistry, 269(44), 27179-27185. (Foundational work on propionate labeling patterns). [Link]

-

Crown, S. B., et al. (2015). Experimental design and data analysis for 13C-metabolic flux analysis using a single isotope tracer. Metabolites, 5(4), 739-767. [Link][2]

Sources

An In-depth Technical Guide to the Safe Handling of Pentanoic-4,4-D2 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Pentanoic-4,4-D2 acid. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this isotopically labeled compound in a laboratory setting. The principles outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

This compound is a stable isotope-labeled version of pentanoic acid (valeric acid). The deuterium labeling at the 4-position makes it a valuable tool in drug discovery and metabolic research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[1] While the isotopic label itself does not confer radioactivity, the chemical properties and associated hazards are essentially identical to those of its non-labeled parent compound.[2][]

Chemical and Physical Properties of Pentanoic Acid (as a proxy)

| Property | Value | Unit |

| Molecular Formula | C5H8D2O2 | - |

| Appearance | Colorless liquid | - |

| Odor | Penetrating, unpleasant | - |

| Density | ~0.94 | g/cm³ |

| Boiling Point | ~185.4 | °C |

| Melting Point | ~ -34 | °C |

| Flash Point | ~88.9 | °C |

| Solubility in Water | 10 to 50 | mg/mL at 22°C |

| Data sourced from NOAA CAMEO Chemicals database for Pentanoic Acid.[4] |

Hazard Identification

Pentanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed.[6][7] Inhalation of vapors or mists can irritate the respiratory tract.[5]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H412: Harmful to aquatic life with long-lasting effects.

Signal Word: Danger[5]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling this compound. The primary risks are associated with its corrosive nature.

Logical Relationship: Hazard, Exposure, and Control

Caption: Risk mitigation workflow for this compound.

Exposure Scenarios and Control Measures:

| Exposure Scenario | Potential Consequences | Mitigation Strategy |

| Dermal Contact | Severe skin burns, irritation.[5] | Wear acid-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[8] |

| Ocular Contact | Severe eye damage, potential for permanent injury.[4] | Use tight-sealing safety goggles and a face shield.[8][9] |

| Inhalation | Respiratory tract irritation, coughing, shortness of breath.[5][8] | Handle exclusively in a certified chemical fume hood.[5][9] |

| Ingestion | Harmful, may cause severe damage to the digestive tract.[7][9] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][10] |

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

Experimental Workflow: Safe Handling Protocol

Caption: Step-by-step safe handling workflow.

Detailed Protocol:

-

Preparation:

-

Put on all required Personal Protective Equipment (PPE), including double gloves (nitrile), chemical safety goggles, a face shield, and a lab coat.[8]

-

Ensure the chemical fume hood is functioning correctly with adequate airflow.[5][9]

-

Gather all necessary equipment (e.g., pipettes, vials, spatulas) within the fume hood to minimize movement of the open container.

-

-

Handling:

-

Handle and open the container with care.[5]

-

Use appropriate tools to transfer the required amount of this compound. Avoid creating splashes or aerosols.

-

Immediately and securely close the container after dispensing.

-

-

Post-Handling:

-

Wipe down the work surface within the fume hood with a suitable decontaminating agent.

-

Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated chemical waste container.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.[5]

-

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

-

Keep containers tightly closed.[9]

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]

-

As a stable isotopically labeled compound, no special precautions for radioactivity are needed.[2]

Disposal:

-

This compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of it down the drain.[11]

-

Since it is a stable isotope, it should not be mixed with radioactive waste.[] Waste from stable isotope labeling is generally handled as common chemical waste.[]

-

All waste containers must be clearly labeled with their contents.[]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency Response Flowchart

Caption: Emergency response decision tree.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Spill Response:

-

Isolate the spill area for at least 50 meters in all directions for liquids.[4]

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including a respirator if necessary.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for chemical waste disposal.

References

-

Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

-

New Jersey Department of Health. Valeric Acid. HAZARD SUMMARY. [Link]

-

DC Chemicals. 4-Pentenoic acid MSDS. [Link]

-

University of Pittsburgh. Specific Instruction for Isotope Research Waste. Radiation Safety. [Link]

-

ResearchGate. Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. moravek.com [moravek.com]

- 4. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4-Pentenoic acid|591-80-0|MSDS [dcchemicals.com]

- 11. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]

Methodological & Application

using Pentanoic-4,4-D2 acid as an internal standard in LC-MS

Abstract

This Application Note details a robust, self-validating LC-MS/MS workflow for the absolute quantification of Pentanoic acid (Valeric acid) in complex biological matrices (plasma, feces, culture media). The protocol utilizes Pentanoic-4,4-D2 acid as a specific Internal Standard (IS). Unlike fully deuterated analogues (e.g., d9), the 4,4-D2 isotopologue offers a strategic balance: it provides sufficient mass separation (+2 Da) to avoid isotopic overlap while minimizing the deuterium isotope effect on chromatographic retention, ensuring the IS co-elutes precisely with the analyte to perfectly compensate for matrix-induced ionization suppression. The method employs 3-Nitrophenylhydrazine (3-NPH) derivatization to overcome the poor ionization efficiency and volatility of native short-chain fatty acids (SCFAs).[1]

Introduction & Scientific Rationale

The Challenge of SCFA Analysis

Pentanoic acid (C5:0) is a critical biomarker in gut microbiome studies and drug development. However, native analysis by LC-MS is plagued by three issues:

-

Poor Ionization: Carboxylic acids ionize weakly in ESI, leading to low sensitivity.

-

Volatility: Significant sample loss occurs during concentration steps.

-

Hydrophilicity: Poor retention on standard C18 columns results in elution in the solvent front, where ion suppression is highest.

The Solution: 3-NPH Derivatization

We utilize 3-Nitrophenylhydrazine (3-NPH) to convert Pentanoic acid into a stable hydrazide. This transformation introduces a hydrophobic aromatic ring (improving C18 retention) and a high-efficiency ionization moiety (the hydrazine/nitro group), boosting sensitivity by up to 100-fold compared to native analysis.

Strategic Selection of this compound

Using This compound (Valeric acid-4,4-d2) as the Internal Standard is methodologically superior to generic analogues for two reasons:

-

Chromatographic Fidelity: Heavily deuterated standards (e.g., d9) often elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect. This separation can lead to the IS experiencing a different matrix environment than the analyte. The 4,4-D2 variant minimizes this shift, ensuring the IS and analyte experience identical ionization conditions.

-

Mass Discrimination: The +2 Da shift is sufficient to separate the IS from the analyte's M+0 and M+1 (13C) isotopes, provided the mass resolution is adequate and the contribution of natural isotopes is calculated.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: End-to-end workflow for Pentanoic Acid quantitation. The co-extraction of the 4,4-D2 IS ensures correction for recovery losses prior to the critical derivatization step.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Pentanoic Acid (Valeric Acid) | Analytical Standard |

| Internal Standard | This compound | Correction for matrix/recovery |

| Derivatizing Agent | 3-Nitrophenylhydrazine (3-NPH) HCl | Signal enhancement |

| Catalyst | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid |

| Base | Pyridine (7%) in Methanol | Reaction buffer |

| Mobile Phases | A: Water + 0.01% Formic AcidB: Acetonitrile + 0.01% Formic Acid | LC Separation |

Detailed Protocol

Stock Solution Preparation

-

IS Stock (1 mg/mL): Dissolve this compound in methanol. Store at -20°C.

-

Working IS Solution (10 µM): Dilute IS Stock in 50% Methanol/Water.

-

Derivatization Reagent (Freshly Prepared):

-

Solution A: 200 mM 3-NPH in 50% Methanol.

-

Solution B: 120 mM EDC + 7% Pyridine in 50% Methanol.

-

Sample Preparation (Plasma/Serum)

Rationale: Simple protein precipitation is preferred over SPE to prevent loss of the volatile SCFA prior to derivatization.

-

Aliquot: Transfer 40 µL of sample to a microcentrifuge tube.

-

IS Addition: Add 10 µL of Working IS Solution (Pentanoic-4,4-D2). Vortex briefly.

-

Extraction: Add 150 µL of cold Acetonitrile/Methanol (75:25). Vortex for 1 min.

-

Centrifugation: Spin at 12,000 x g for 10 min at 4°C.

-

Transfer: Transfer 50 µL of the supernatant to a fresh LC vial/plate.

Derivatization Reaction

Rationale: The reaction targets the carboxylic acid group. EDC activates the acid, allowing nucleophilic attack by 3-NPH.

-

To the 50 µL supernatant, add 25 µL of Solution A (3-NPH).

-

Add 25 µL of Solution B (EDC/Pyridine).

-

Incubate: 40°C for 30 minutes (or Room Temp for 60 mins).

-

Quench: Add 100 µL of 0.5% Formic Acid in Water. (Stabilizes the hydrazide and matches initial mobile phase).

-

Dilute: If necessary, dilute further with water to avoid detector saturation.

LC-MS/MS Method Parameters

Liquid Chromatography

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX), 2.1 x 100 mm, 1.7 µm.

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

-

Gradient:

-

0-1 min: 15% B (Isocratic hold to elute salts)

-

1-8 min: 15% -> 55% B (Linear gradient for separation)

-

8-9 min: 98% B (Wash)

-

9-11 min: 15% B (Re-equilibration)

-

Mass Spectrometry (MRM Settings)

-

Source: Electrospray Ionization (ESI)[2]

-

Polarity: Negative Mode (Preferred for 3-NPH derivatives due to the amide-like nitrogen and nitro group stabilization).

-

Transitions:

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (V) | Role |

| Pentanoic Acid-3NPH | 236.1 | 137.1 | -22 | Quantifier |

| Pentanoic Acid-3NPH | 236.1 | 106.1 | -35 | Qualifier |

| Pentanoic-4,4-D2-3NPH | 238.1 | 137.1 | -22 | Internal Standard |

Note on Mass Calculation:

-

Pentanoic Acid (MW 102) + 3-NPH (MW 153) - H2O (18) = Derivative MW 237.

-

Negative Ion [M-H]⁻ = 236.

-

Pentanoic-4,4-D2 (MW 104) -> Derivative MW 239 -> [M-H]⁻ = 238.

-

The Product Ion 137.1 corresponds to the 3-nitrophenylhydrazine moiety, which is common to both but provides the highest sensitivity.

Data Analysis & Validation

Calculations

Quantification is performed using the Area Ratio :

Self-Validation Criteria

-

Retention Time Match: The IS peak should elute within ±0.05 min of the analyte peak.

-

Linearity: R² > 0.99 over the range of 0.1 µM to 100 µM.

-

IS Response: The absolute area of the IS should not vary by >15% across the run, indicating consistent derivatization efficiency and matrix suppression.

Troubleshooting

-

Low IS Signal: Check the EDC/Pyridine solution; EDC degrades rapidly in water. Prepare fresh.

-

Peak Tailing: Ensure the quench step (Formic Acid) is sufficient to protonate residual pyridine.

-

Interference on D2 Channel: If using low-resolution MS, check for "M+2" isotope contribution from high concentrations of unlabeled Pentanoic acid. If the analyte concentration is extremely high (>500 µM), the natural 13C2 or 18O isotopes of the unlabeled form might contribute to the 238 transition. Dilute samples to stay within linear range.

References

-

Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical derivatization for the sensitive quantification of short-chain fatty acids in human plasma by LC-MS/MS." Analytica Chimica Acta.

-

Zeng, M., & Cao, H. (2018). "Comparative study of derivatization reagents for the determination of short-chain fatty acids in serum by LC-MS/MS." Journal of Chromatography B.

-

SCIEX Application Note. "Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization."

-

Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Lipid Maps / MDPI.

Sources

Application Note: Derivatization of Pentanoic-4,4-D2 Acid for Enhanced GC-MS Analysis

Introduction: The Imperative for Derivatization in GC-MS Analysis of Short-Chain Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the sensitive and selective quantification of volatile and semi-volatile organic compounds. However, short-chain fatty acids (SCFAs) like pentanoic acid present a challenge due to their inherent polarity and low volatility, which leads to poor chromatographic peak shape, increased analyte adsorption in the GC system, and overall diminished analytical performance.[1][2] When dealing with isotopically labeled compounds such as Pentanoic-4,4-D2 acid, which are invaluable as internal standards or for metabolic flux analysis, robust and reproducible analytical methods are paramount.

Derivatization is a chemical modification process that converts the polar carboxyl group of the fatty acid into a less polar and more volatile functional group.[3] This transformation is essential for overcoming the analytical hurdles associated with SCFAs, resulting in improved chromatographic resolution, enhanced sensitivity, and greater accuracy in quantification. This application note provides a detailed guide to the derivatization of this compound for GC-MS analysis, with a focus on trimethylsilylation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Choosing the Right Derivatization Strategy: A Comparative Overview

Several derivatization strategies are available for carboxylic acids, each with its own set of advantages and considerations. The primary methods include silylation, esterification, and acylation.

| Derivatization Method | Reagent Example | Advantages | Disadvantages |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Highly versatile, reacts with a broad range of functional groups.[4][5] Reagents and byproducts are highly volatile, minimizing chromatographic interference.[4][5] Rapid and complete reaction under mild conditions.[4] | Derivatives are susceptible to hydrolysis; requires anhydrous conditions.[3][4] TMS derivatives can be unstable over time, requiring timely analysis.[6][7][8] |

| Esterification (Methylation) | BCl3-Methanol | Methyl esters are highly stable. Less sensitive to moisture compared to silylation reagents. | Can require harsher reaction conditions (e.g., heating).[9] May not be suitable for all types of SCFAs due to volatility of reagents causing signal overlap.[3] |

| Esterification (Alkylation) | Isobutyl chloroformate | Can be performed in aqueous solutions, avoiding sample drying steps.[1] | May introduce interfering peaks in the chromatogram.[1] |

For the analysis of this compound, silylation with BSTFA is often the preferred method due to its high reactivity and the volatility of its byproducts, leading to cleaner chromatograms. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate for sterically hindered or less reactive compounds.[10]

The Chemistry of Silylation: A Mechanistic Look

Silylation involves the replacement of the active hydrogen in the carboxylic acid's hydroxyl group with a trimethylsilyl (TMS) group.[11] BSTFA is a powerful silylating agent that reacts with the carboxylic acid to form a trimethylsilyl ester.

Caption: Silylation of this compound with BSTFA.

Detailed Protocol: Silylation of this compound using BSTFA

This protocol outlines the steps for the derivatization of this compound in a sample matrix. It is crucial to work in a moisture-free environment to ensure the integrity of the silylating reagent and the stability of the derivatives.

Materials:

-

This compound standard or sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for evaporation

-

GC-MS system

Protocol Workflow:

Caption: Step-by-step workflow for BSTFA derivatization.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh or pipette 1-10 mg of the sample containing this compound into a clean, dry micro-reaction vial.[4]

-

If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[4][10] This step is critical as water will deactivate the silylating reagent.

-

-

Reagent Addition:

-

Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample and vortex briefly to dissolve.

-

Add 50 µL of BSTFA (or BSTFA + 1% TMCS for enhanced reactivity) to the vial.[12] It is advisable to use an excess of the silylating reagent, with at least a 2:1 molar ratio of BSTFA to the active hydrogen in the analyte.[5]

-

-

Reaction Incubation:

-

Securely cap the vial and vortex for 10-15 seconds.

-

Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven.[13] The optimal time and temperature may need to be determined empirically for your specific sample matrix.

-

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

-

GC-MS Analysis and Mass Spectral Interpretation

The resulting trimethylsilyl ester of this compound is significantly more volatile and less polar, leading to a sharp, symmetrical peak on a non-polar or semi-polar GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

Mass Spectral Fragmentation of this compound TMS Ester:

The mass spectrum of the TMS derivative of pentanoic acid will exhibit characteristic fragment ions. The presence of two deuterium atoms at the C4 position will result in a mass shift for fragments containing this part of the molecule. Based on known fragmentation patterns of TMS esters of fatty acids, the following key ions can be anticipated for the TMS derivative of this compound (Molecular Weight: 176.32 g/mol ):

-

Molecular Ion (M+): A weak or absent peak at m/z 176.

-

[M-15]+: A prominent ion at m/z 161, corresponding to the loss of a methyl group from the TMS moiety. This is a characteristic fragmentation of TMS derivatives.[14][15]

-

McLafferty Rearrangement Ion: An ion at m/z 134. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage. In this deuterated analog, the gamma-hydrogens are deuterium atoms, leading to a shift from the typical m/z 132 for unlabeled pentanoic acid TMS ester.[14][15]

-

Other Characteristic Ions: Ions at m/z 117 (from the loss of a silyl methyl group from the McLafferty rearrangement product) and m/z 73 (the trimethylsilyl cation, [Si(CH3)3]+) will also be present and are indicative of TMS derivatives.[14][15]

For quantitative analysis using selected ion monitoring (SIM), the ions at m/z 161 and 134 are excellent candidates for monitoring the deuterated analyte, while the corresponding ions for the unlabeled analogue (if present) would be at m/z 159 and 132.

Troubleshooting Common Derivatization Issues

| Issue | Potential Cause | Recommended Solution |

| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents and store silylating reagents properly under inert gas.[10][16] |

| Insufficient reagent. | Increase the molar excess of the derivatizing reagent. | |

| Incomplete reaction. | Increase the reaction time and/or temperature. Consider adding a catalyst like TMCS. | |

| Degradation of derivatives | Hydrolysis of TMS esters. | Analyze samples as soon as possible after derivatization.[8] Store derivatized samples at low temperatures (e.g., 4°C for up to 12 hours or -20°C for up to 72 hours) if immediate analysis is not possible.[6] |

| Extraneous peaks in the chromatogram | Contamination from reagents or glassware. | Run a reagent blank to identify any interfering peaks. Ensure all glassware is scrupulously clean and dry. |

| Side reactions. | Optimize reaction conditions (time, temperature, reagent concentration) to minimize the formation of byproducts. |

Conclusion

The derivatization of this compound is a critical step for reliable and sensitive analysis by GC-MS. Silylation with BSTFA offers a robust and efficient method for converting the polar carboxylic acid into a volatile trimethylsilyl ester, leading to improved chromatographic performance and confident quantification. By following the detailed protocol and understanding the key aspects of the derivatization chemistry and mass spectral fragmentation, researchers can achieve high-quality data for their studies in metabolomics, drug development, and other scientific disciplines.

References

-

Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols. Zendy. Available at: [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Center for Biotechnology Information. Available at: [Link]

-

Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols. Semantic Scholar. Available at: [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin Refubium. Available at: [Link]

-

Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Center for Biotechnology Information. Available at: [Link]

-

Pentanoic acid, TMS derivative. NIST WebBook. Available at: [Link]

-

Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. ResearchGate. Available at: [Link]

-

BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]

-

A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

-

GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available at: [Link]

-

Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. Available at: [Link]

-

GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available at: [Link]

-

Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Available at: [Link]

-

M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. Available at: [Link]

-

GAS CHROMATOGRAPHY AND MASS SPECTROMETRY MEASUREMENTS AND PROTOCOLS FOR DATABASE AND LIBRARY DEVELOPMENT RELATING TO ORGANIC SPE. Workforce. Available at: [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Available at: [Link]

-

What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]

-

01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

-

GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

-

Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Semantic Scholar. Available at: [Link]

-

Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. shimadzu.com [shimadzu.com]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols | Zendy [zendy.io]

- 15. semanticscholar.org [semanticscholar.org]

- 16. gcms.cz [gcms.cz]

Application Notes & Protocols: Tracing Fatty Acid Metabolism with Pentanoic-4,4-D2 Acid in Metabolic Flux Analysis

Introduction: Unveiling Cellular Metabolism with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, providing a quantitative framework to understand the intricate network of biochemical reactions within a cell.[1] At its core, MFA measures the rates (fluxes) of metabolic pathways, offering a dynamic snapshot of cellular function that endpoint metabolite measurements cannot provide. This powerful approach is pivotal in diverse fields, including metabolic engineering, drug discovery, and the study of disease pathophysiology, enabling researchers to identify metabolic bottlenecks, discover novel pathways, and pinpoint drug targets.[2]

The engine of MFA is stable isotope tracing, where substrates labeled with heavy isotopes (like ¹³C, ¹⁵N, or ²H/D) are introduced into a biological system.[3][4] As these labeled substrates are metabolized, the isotope labels are incorporated into downstream metabolites. By tracking the distribution of these isotopic labels using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can retroactively deduce the metabolic routes and their relative activities.[2][3]

While ¹³C-labeled glucose and glutamine are the most common tracers, deuterated (²H or D) compounds offer unique advantages.[5] The use of deuterium can provide complementary information, particularly in tracking hydrogen atoms through metabolic reactions, and can be a cost-effective alternative to some ¹³C-labeled substrates.[4][6] This guide focuses on a specific and powerful deuterated tracer: Pentanoic-4,4-D2 acid . This short-chain fatty acid serves as an excellent probe for interrogating fatty acid oxidation (FAO) and its intersection with central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.

Core Principles: The Metabolic Journey of this compound

Pentanoic acid, a five-carbon fatty acid, is metabolized via mitochondrial β-oxidation.[7] This process sequentially shortens the fatty acid chain, generating acetyl-CoA and propionyl-CoA. The strategic placement of two deuterium atoms on the fourth carbon of this compound provides a stable, traceable marker that follows a specific metabolic fate.

The Causality Behind the Label:

-

Mitochondrial Uptake & Activation: Pentanoic acid readily enters the mitochondria and is activated to Pentanoyl-CoA.

-

First Round of β-Oxidation: Pentanoyl-CoA undergoes one round of β-oxidation. This crucial step cleaves the molecule, yielding:

-

Acetyl-CoA (unlabeled): Derived from carbons 1 and 2.

-

Propionyl-CoA-2,2-D2: Derived from carbons 3, 4, and 5. The deuterium label is retained on what was the fourth carbon of pentanoate, which becomes the second carbon of propionyl-CoA.

-

-

Entry into the TCA Cycle:

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to Succinyl-CoA , a key intermediate of the TCA cycle.[8] The D2 label from the original pentanoic acid now resides within the succinyl-CoA molecule.

-

This labeled succinyl-CoA then participates in the canonical reactions of the TCA cycle, transferring the deuterium label to subsequent intermediates like fumarate, malate, and oxaloacetate.[9][10]

-

By measuring the incorporation of deuterium into these TCA cycle intermediates, researchers can directly quantify the contribution of pentanoic acid to mitochondrial energy metabolism. This provides a precise measure of short-chain fatty acid oxidation flux.

Caption: Metabolic fate of this compound.

Experimental Protocol: A Step-by-Step Guide for Cell Culture MFA

This protocol provides a robust framework for conducting a stable isotope tracing experiment using this compound in adherent cell cultures. The core principle is to replace the standard culture medium with a medium containing the deuterated tracer and then, after a defined period, to harvest the cells and analyze the isotopic enrichment in intracellular metabolites.

Materials and Reagents

-

Cell Line: Your experimental cell line of interest.

-

Culture Vessels: e.g., 6-well or 10 cm plates.

-

Base Medium: A custom formulation lacking the standard carbon sources you wish to control (e.g., glucose-free, glutamine-free DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled fatty acids and other small molecules in standard FBS.[11]

-

This compound: High isotopic purity (>98%).

-

Other Nutrients: Glucose, glutamine, etc., for reconstituting the final medium.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Metabolite Extraction Solvent: Typically an 80:20 methanol:water solution, pre-chilled to -80°C.[12]

-

Cell Scraper: Pre-chilled.

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow

Caption: Experimental workflow for this compound tracing.

Detailed Procedural Steps

Step 1: Cell Seeding

-

Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours in their standard complete medium.

-

Rationale: Ensuring logarithmic growth and sufficient biomass for metabolite detection is critical for reproducible results.

Step 2: Preparation of Tracer Medium

-

Prepare the experimental medium using the base formulation. Add dialyzed FBS (e.g., to 10%), standard concentrations of glucose and glutamine, and other necessary supplements.

-

Create two versions of this medium:

-

Control Medium: Supplement with unlabeled pentanoic acid at the desired final concentration (e.g., 100 µM).

-

Tracer Medium: Supplement with this compound to the same final concentration.

-

-

Pre-warm the media to 37°C in a cell culture incubator to ensure pH and temperature stability.[11]

-

Rationale: Using a dialyzed serum minimizes competition from unlabeled fatty acids. The unlabeled control is essential to establish the natural baseline and confirm that the tracer itself does not alter metabolism.

Step 3: Isotope Labeling

-

Aspirate the standard medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed PBS to remove residual medium.

-

Add the appropriate pre-warmed Control or Tracer Medium to each well.

-

Return the plates to the incubator (37°C, 5% CO₂).

Step 4: Time Course and Harvest

-

Incubate the cells for a predetermined duration. A time course (e.g., 4, 8, 24 hours) is highly recommended to observe the kinetics of label incorporation and approach to isotopic steady state.

-

To harvest, move the plates from the incubator to ice.

-

Rapidly aspirate the tracer medium and wash the cell monolayer twice with ice-cold PBS.

-

Rationale: Performing all harvest steps on ice is crucial to quench metabolic activity instantly, preventing artifactual changes in metabolite levels.[11][12]

Step 5: Metabolite Extraction

-

After the final PBS wash, add a sufficient volume of -80°C 80:20 methanol:water to each well to cover the cells (e.g., 1 mL for a 6-well plate).

-

Place the plates on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Using a pre-chilled cell scraper, scrape the frozen lysate from the bottom of the well.

-

Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.

-

Rationale: The cold methanol/water mixture simultaneously lyses the cells, denatures enzymes to halt metabolic reactions, and extracts polar metabolites into the soluble phase.

Step 6: Sample Preparation for MS Analysis

-

Vortex the microcentrifuge tubes thoroughly.

-

Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube or an LC-MS vial.

-

Store samples at -80°C until analysis.

Analytical Methodology and Data Interpretation

LC-MS Analysis

The analysis of deuterium-labeled metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar TCA cycle intermediates.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately resolving the mass difference between the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues.

-

Data Acquisition: Data is acquired in negative ion mode for optimal detection of organic acids like the TCA cycle intermediates.

Data Presentation: Expected Mass Shifts

The key to the analysis is identifying the mass isotopologues of downstream metabolites. The incorporation of deuterium atoms from this compound will result in predictable mass increases.

| Metabolite | Unlabeled Mass (M) | Labeled Isotopologue | Expected Mass Shift | Primary Labeled Form |

| Propionyl-CoA | M | Propionyl-CoA-2,2-D2 | +2 | M+2 |

| Succinyl-CoA | M | Succinyl-CoA-D2 | +2 | M+2 |

| Succinate | M | Succinate-D2 | +2 | M+2 |

| Fumarate | M | Fumarate-D1 | +1 | M+1 |

| Malate | M | Malate-D1 | +1 | M+1 |

Note: The conversion of succinate to fumarate involves the loss of two hydrogens. If one of these is a deuterium, the resulting fumarate will be M+1. Subsequent hydration to malate retains this single deuterium label.

Data Analysis and Interpretation

The raw LC-MS data must be processed to extract the abundance of each mass isotopologue for every metabolite of interest. This involves peak integration and correction for the natural abundance of heavy isotopes. Specialized software is often used for this purpose.[13][14][15]

Key Metrics:

-

Fractional Enrichment (FE): This represents the percentage of a metabolite pool that contains the isotopic label. It is calculated as: FE = (Sum of abundances of labeled isotopologues) / (Sum of abundances of all isotopologues)

-

Flux Calculation: The fractional enrichment data, along with extracellular metabolite uptake and secretion rates, can be input into computational models to calculate absolute metabolic fluxes.[16][17] This advanced step provides a quantitative flux map of the metabolic network.

Interpreting the Results: An increase in the fractional enrichment of TCA cycle intermediates like succinate, fumarate, and malate in cells fed this compound compared to controls is direct evidence of the cells actively oxidizing this short-chain fatty acid. By comparing these values between different experimental conditions (e.g., drug treatment vs. vehicle), one can determine how a specific perturbation impacts fatty acid oxidation flux.

Caption: Data analysis pipeline for stable isotope tracing data.

References

- Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate. (n.d.).

- Busetto, V., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central.

- Zierhut, C., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.org.

- Applications of Metabolic Flux Analysis - Creative Proteomics. (n.d.).

- Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (n.d.).

- Flux-P: Automating Metabolic Flux Analysis - PMC - PubMed Central. (n.d.).

- Automating Metabolic Flux Analysis with Symphony and Polly - Waters Corporation. (n.d.).

- Williams, T. M., & Lynch, K. R. (2021). Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses. PMC.

- Callaghan, C. A., et al. (2023). Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism. PubMed.

- Liang, T., & Raugi, G. J. (1975). Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. PubMed.

- Fiehn Lab. (n.d.). Flux-analysis.

- Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky.

- Commonly used software tools for metabolic flux analysis (MFA). - ResearchGate. (n.d.).

- MFA Suite™ | MFA Suite. (2014).

- A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing - a 2 minute Preview of the Experimental Protocol. (2022). JoVE.

- Short-chain fatty acids: Gut Health, Metabolism, and Research Applications - MetwareBio. (n.d.).

- SPOTLIGHT on Deuteromics™: - Metabolic Solutions. (n.d.).

- Overview of TCA Cycle: Metabolic pathway, Functions and Steps - Creative Proteomics. (n.d.).

Sources

- 1. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. metsol.com [metsol.com]

- 7. Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]

- 9. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of TCA Cycle: Metabolic pathway, Functions and Steps - Creative Proteomics [creative-proteomics.com]

- 11. medicine.uky.edu [medicine.uky.edu]

- 12. youtube.com [youtube.com]

- 13. waters.com [waters.com]

- 14. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 15. researchgate.net [researchgate.net]

- 16. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

Pentanoic-4,4-D2 acid in pharmacokinetic studies of valproic acid

Application Note: Pentanoic-4,4-D2 Acid (VPA-γ-D4) in Pharmacokinetic & Mechanistic Studies of Valproic Acid

Executive Summary

This guide details the application of 2-(Propyl-2,2-d2)this compound (commonly referred to as VPA-d4 or this compound in catalog nomenclature) in pharmacokinetic (PK) and toxicological workflows.

Valproic Acid (VPA) is a widely used antiepileptic drug associated with idiosyncratic hepatotoxicity, primarily linked to its terminal olefin metabolite, 2-propyl-4-pentenoic acid (4-ene-VPA) . The strategic placement of deuterium atoms at the

-

Bioanalytical Internal Standard: Provides an interference-free mass shift (+4 Da) for accurate LC-MS/MS quantification.[1]

-

Mechanistic Probe (Kinetic Isotope Effect): Deuterium substitution at the site of metabolic desaturation significantly slows the formation of the toxic 4-ene metabolite, allowing researchers to isolate and quantify the contribution of this specific pathway to VPA-induced liver injury.[1]

Chemical Identity & Structural Logic

To effectively use this reagent, one must understand its symmetry.[1] VPA is chemically 2-propylpentanoic acid.[1] Due to the molecule's symmetry, the C4 position on the pentanoic chain and the C2' position on the propyl chain are equivalent

-

Abbreviation: VPA-d4

-

Molecular Weight: 148.24 g/mol (vs. 144.21 g/mol for native VPA)[1]

-

Labeling Site:

-carbons (C4 and C2').

Why this specific label?

The formation of the toxic metabolite 4-ene-VPA involves the abstraction of a hydrogen atom from the

Application I: Bioanalytical Quantification (LC-MS/MS)

Use VPA-d4 as a stable isotope internal standard (SIL-IS) for the quantification of VPA in plasma/serum.[1] It compensates for matrix effects and ionization variability better than structural analogs (e.g., octanoic acid).[1]

Protocol: High-Throughput Plasma Extraction

Reagents:

-

IS Stock Solution: 1 mg/mL VPA-d4 in Methanol.[1]

-

Working IS Solution: 10 µg/mL VPA-d4 in Acetonitrile (ACN).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Sample Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

-

Protein Precipitation: Add 150 µL of Working IS Solution (ACN containing VPA-d4).

-

Rationale: ACN precipitates proteins while simultaneously introducing the internal standard, ensuring the IS undergoes the same extraction efficiency as the analyte.[1]

-

-

Vortex & Centrifuge: Vortex for 2 min at 1200 rpm. Centrifuge at 4000 x g for 10 min at 4°C.

-

Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (Water).

-

Rationale: Diluting with water prevents peak distortion (solvent effects) when injecting high-organic supernatants onto a reverse-phase column.[1]

-

-

Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters (Negative Ion Mode):

-

Ionization: ESI Negative (VPA ionizes readily as [M-H]-).[1]

-

MRM Transitions:

-

Analyte (VPA):

143.1 -

IS (VPA-d4):

147.1 -

Note: VPA fragments poorly. Many protocols use "Pseudo-MRM" (monitoring parent-to-parent) or decarboxylated fragments.[1] Ensure the collision energy is optimized to prevent complete fragmentation if using Pseudo-MRM.[1]

-

Application II: Mechanistic Toxicology (Metabolic Profiling)

This protocol assesses the formation of the hepatotoxic 4-ene-VPA metabolite using VPA-d4 to confirm the pathway via the Deuterium Isotope Effect.

Protocol: In Vitro Microsomal Incubation

Objective: Compare the rate of 4-ene-VPA formation from VPA vs. VPA-d4.

Materials:

-

Human Liver Microsomes (HLM) or recombinant CYP2C9/CYP2A6.[1]

-

NADPH Regenerating System.[1]

-

Substrates: VPA (Native) and VPA-d4.[1]

Step-by-Step Workflow:

-

Pre-incubation: Prepare reaction mixture in phosphate buffer (pH 7.4):

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Time Course: Sample at 0, 15, 30, and 60 minutes.

-

Termination: Quench aliquots with ice-cold Acetonitrile containing a different IS (e.g., Benzoic acid or VPA-d6 if available) to stop metabolism.

-

Analysis: Quantify the metabolite 4-ene-VPA .

-

Native Substrate: Monitor 4-ene-VPA (

141.1).[1] -

Deuterated Substrate: Monitor 4-ene-VPA-d3 (

144.[1]1) or d4 depending on retention of deuterium.[1] -

Note on Mass Shift: Formation of the double bond at C4-C5 requires removing one H/D from C4 and one H from C5.[1] If the substrate is VPA-d4 (deuterium at C4), the resulting olefin will retain one deuterium at C4 (if only one is removed) or zero if the mechanism is complex.[1] Typically, 4-ene formation from VPA-d4 results in 4-ene-VPA-d2 or d3 depending on the specific hydrogens abstracted. Crucially, the rate of formation will be suppressed.[1]

-

Data Interpretation:

Calculate the Kinetic Isotope Effect (KIE):

-

KIE

1: The C-H bond cleavage at the -

KIE > 2: Significant primary isotope effect.[1] Confirms that C4-desaturation is the rate-limiting step and mediated by specific CYPs (e.g., CYP2C9).[1] This confirms the "Terminal Olefin" pathway.[1]

Visualizations

Figure 1: Metabolic Blockade via Deuteration

This diagram illustrates how VPA-d4 blocks the toxic pathway (4-ene formation) while allowing the therapeutic pathway (Glucuronidation) to proceed, highlighting the utility of the reagent in mechanistic studies.[1]

Caption: Figure 1. Metabolic divergence of Valproic Acid. Deuterium substitution at the

Figure 2: Bioanalytical Workflow (LC-MS/MS)

Caption: Figure 2. Optimized bioanalytical workflow using VPA-d4 as an Internal Standard for high-throughput plasma quantification.

Data Summary Table

| Parameter | Native Valproic Acid | VPA-d4 (Pentanoic-4,4-d2) | Impact of Deuterium |

| Molecular Weight | 144.21 | 148.24 | +4.03 Da Shift (Mass separation) |

| Retention Time | ~2.5 min | ~2.48 min | Slight shift (D is less lipophilic than H), negligible in UPLC. |

| 4-ene Formation Rate | High (Reference) | Low | Primary KIE (Proves mechanism of toxicity). |

| Glucuronidation Rate | High | High | Secondary/Null KIE (Metabolic switching may occur).[1] |

| Main Application | Therapeutic Drug | Internal Standard / Mechanistic Probe | Precision quantification & Pathway elucidation.[1] |

References

-

Baillie, T. A. (1988).[1] Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology.[1] [1]

-

Rettenmeier, A. W., et al. (1987).[1] Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques.[1][7] Xenobiotica.[1]

-